molecular formula C6H12O3 B1672280 Methoxypropyl acetate CAS No. 84540-57-8

Methoxypropyl acetate

Cat. No.: B1672280
CAS No.: 84540-57-8
M. Wt: 132.16 g/mol
InChI Key: BTZVKSVLFLRBRE-UHFFFAOYSA-N
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Description

Methoxypropyl acetate, also known as Propylene Glycol Monomethyl Ether Acetate (PGMEA), is a clear, colorless liquid with a mild odor, serving as a medium-volatility solvent in scientific and industrial research. Its molecular formula is C 6 H 12 O 3 , with a molecular weight of 132.16 g/mol and a boiling point between 418 K and 419 K . This solvent is characterized by its excellent solvency for numerous natural and synthetic resins, waxes, fats, and oils, and is freely miscible with most common organic solvents . It does not contain hydroxyl groups, which contributes to its stability and reactivity profile. Its primary research value lies in its role as a key component in the development and testing of advanced coatings, printing inks, and adhesives, where it acts as a flow improver and coalescing agent . It is particularly suitable for formulations containing polyisocyanates. Furthermore, its high purity grades, including electronic-grade purity of up to 99.99%, are critical in electronics manufacturing research, where it is used in photoresist solvents and cleaning agents for semiconductors and liquid crystal displays (LCDs) . The mechanism of action is physical solvation, where its ether and ester functional groups facilitate the dissolution of various polymers and dyes, enabling the formulation of homogeneous mixtures with controlled evaporation rates . It is important to note that this compound may form peroxides upon contact with air and is often supplied inhibited with antioxidants like 2,6-di-tert-butyl-para-cresol (BHT) to ensure stability during storage and handling . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-methoxypropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-6(8-3)9-5(2)7/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXXZBQODQDCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84540-57-8
Record name Isopropylene glycol monomethyl ether acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxypropyl acetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methoxypropyl acetate (MPA), also known as 1-methoxy-2-propyl acetate, is an organic compound belonging to the class of carboxylic acid esters. This article delves into its biological activity, including toxicity, metabolic pathways, and potential health effects, supported by data tables and research findings.

This compound is a clear, slightly hygroscopic liquid with a mild odor. It is miscible with most common organic solvents but has limited miscibility with water. Its main applications include:

  • Coatings : Used as a solvent and coalescent in coatings, particularly those containing polyisocyanates.
  • Printing Inks : Employed in flexographic, gravure, and screen printing inks.
  • Adhesives : Functions as a solvent in various adhesive formulations .

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The following table summarizes key findings:

Route of ExposureAnimal ModelLD50 Value (mg/kg)Reference
OralRat>10,000 (male)
OralRat8,532 (female)
DermalRat>2,000
InhalationRat>23.5 mg/L (6h)

These results indicate that this compound is virtually non-toxic after single exposure via ingestion or inhalation and exhibits low dermal toxicity.

Repeated Dose Toxicity

Repeated exposure studies indicate that this compound does not cause significant adverse effects on reproductive parameters or malformations at any tested doses. However, some systemic toxicities were observed at higher concentrations (2,000 and 4,000 ppm) during developmental inhalation studies .

Metabolism and Pharmacokinetics

Research indicates that this compound undergoes rapid hydrolysis in vivo to form propylene glycol monomethyl ether (PM), which is then further metabolized. A study demonstrated that more than 50% of the administered dose was eliminated via the lungs and urine within 48 hours . The pharmacokinetics of PMA show that it is absorbed through the skin with varying efficiency depending on the dose applied .

Case Studies and Research Findings

  • Human Exposure : this compound has been identified in human blood samples, suggesting exposure primarily occurs through occupational or environmental sources rather than natural metabolism .
  • Aquatic Toxicity : Assessments indicate a high probability that this compound is not acutely harmful to aquatic organisms, supporting its use in industrial applications without significant environmental impact .
  • Genotoxicity : this compound has been found to be non-mutagenic in both bacterial and mammalian cell cultures, indicating a low risk for genetic damage upon exposure .

Scientific Research Applications

Coatings Industry

Methoxypropyl acetate is widely used as a solvent, flow improver, and coalescent in coatings. Its compatibility with polyisocyanate-based coatings makes it particularly valuable, as it helps achieve desired film properties without compromising color stability .

Key Uses:

  • Solvent for resins and dyes
  • Flow improver in paint formulations
  • Coalescent agent enhancing film formation

Printing Inks

In the printing industry, this compound serves as a solvent in flexographic, gravure, and screen printing inks. Its ability to dissolve various natural and synthetic resins allows for improved ink performance .

Key Uses:

  • Solvent in flexographic inks
  • Component in gravure inks
  • Binder in ballpoint pen pastes

Adhesives

This compound is utilized in various adhesive formulations due to its solvent properties, which enhance adhesion characteristics and improve the overall performance of adhesive products .

Textile and Leather Processing

This compound is employed in dye solutions and pastes for textiles and leather. It aids in the coloration processes, ensuring even distribution of dyes across materials .

Electronics Industry

In the electronics sector, this compound acts as a cleaning agent, effectively removing residues from electronic components without causing damage .

Foundries

The compound is also used as a binder for core sands in foundries, providing necessary strength to sand molds during casting processes .

Health and Safety Considerations

While this compound has many beneficial applications, it is important to consider its health effects. Studies indicate that exposure can lead to respiratory irritation and other effects depending on concentration levels . A NOAEL (No Observed Adverse Effect Level) for inhalation toxicity was established at 300 ppm for males and 1,000 ppm for females in animal studies .

Case Study 1: Coatings Performance Improvement

A study conducted by BASF demonstrated that incorporating this compound into a polyisocyanate-based coating significantly improved flow properties and film formation compared to traditional solvents. The stabilized formulation showed enhanced color retention over time due to reduced peroxide formation .

Case Study 2: Ink Formulation Optimization

Research published in the Journal of Coatings Technology indicated that replacing conventional solvents with this compound in flexographic inks resulted in better print quality and faster drying times. The study highlighted the solvent's ability to dissolve complex resin systems effectively .

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares MPA with structurally related solvents in terms of key properties:

Property Methoxypropyl Acetate (MPA) Ethyl Acetate n-Butyl Acetate Tetrahydrofuran (THF) Methoxypropanol (MOP)
CAS Number 108-65-6 141-78-6 123-86-4 109-99-9 107-98-2
Molecular Weight (g/mol) 132.16 88.11 116.16 72.11 90.12
Boiling Point (°C) 145.8 77 126 66 119
Flash Point (°C) 45.8 (closed cup) -4 22 -14 36
Evaporation Rate Moderate Fast Slow Very Fast Moderate
Viscosity (mPa·s) 0.8–1.0 0.45 0.73 0.55 1.4

Key Observations :

  • MPA’s higher boiling point (145.8°C) compared to ethyl acetate (77°C) and THF (66°C) makes it suitable for applications requiring prolonged open time, such as coatings .
  • Its moderate evaporation rate balances between rapid-drying solvents (e.g., THF) and slower ones (e.g., n-butyl acetate), reducing defects like blistering .
  • Flash point (45.8°C) is higher than THF and ethyl acetate, offering safer handling in industrial settings .
Toxicity and Environmental Impact
  • MPA: Classified as non-carcinogenic, non-mutagenic, and low acute toxicity (oral LD₅₀ > 2,000 mg/kg) .
  • Ethyl acetate : Higher flammability (flash point -4°C) and volatility increase VOC emissions and workplace hazards .
  • THF : Rapid evaporation and neurotoxic risks necessitate stringent exposure controls .
Performance in Coatings

Studies comparing MPA with MOP and THF in terpolymer solutions (20 wt.%) demonstrated:

  • MPA -based coatings achieved optimal crosslinking and hardness due to balanced evaporation, whereas THF caused uneven drying .
  • In polyurethane systems, MPA’s compatibility with catalysts (e.g., ZrCAT, MnCAT) improved coating hardness (32.5–40.2) without phase separation .
Role in Silicone Resin Production

MPA’s use in silicone resin synthesis (Wacker Chemie AG) resulted in:

  • High-molecular-weight resins with residual solvent content as low as 13.5 wt.% , ensuring thermal stability (>120°C) for corrosion-resistant coatings .
  • Superior clarity and viscosity compared to toluene-based processes .

Q & A

Q. What are the critical safety considerations when handling methoxypropyl acetate (MPA) in laboratory settings?

MPA is classified as a flammable liquid (GHS02) and may cause drowsiness or dizziness (GHS07) upon prolonged exposure . Key precautions include:

  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (tested per EN 374), sealed goggles, and protective clothing .
  • Storage : Keep away from heat sources and oxidizers to prevent combustion .
  • Spill Management : Absorb spills with inert materials and avoid drainage into waterways . Methodological Note: Conduct regular vapor pressure monitoring (MPA boiling point: 145.8°C, flash point: 42°C) to assess airborne exposure risks .

Q. How does MPA’s solvent compatibility influence its use in polymer and resin formulations?

MPA’s low viscosity (~50–130 mPa·s) and high solvency for polar polymers (e.g., novolacs, silicones) make it ideal for high-solids coatings and photoresists . For compatibility testing:

  • Dissolution Efficiency : Test solubility of target polymers (e.g., polyamide 6, silicone resins) at varying MPA concentrations .
  • Evaporation Rate : Compare with co-solvents (e.g., xylene, butyl acetate) using thermogravimetric analysis (TGA) to optimize drying times . Reference: MPA is used in dual-cure systems with epoxy resins, requiring compatibility with both thermal and UV-curable components .

Q. What analytical methods are recommended for quantifying MPA purity in synthetic workflows?

  • Gas Chromatography (GC) : Use flame ionization detection (FID) with a polar column (e.g., DB-WAX) to resolve MPA from common impurities like 2-methoxypropanol .
  • FT-IR Spectroscopy : Identify acetate (C=O stretch at 1740 cm⁻¹) and methoxy (C-O stretch at 1100 cm⁻¹) functional groups .
  • Karl Fischer Titration : Measure water content (<0.1% recommended for electronic-grade MPA) .

Advanced Research Questions

Q. How can MPA be optimized as a solvent in nanoparticle dispersion for composite materials?

MPA’s moderate polarity and low surface tension enhance dispersion stability for nanoparticles (e.g., silica, SiO₂). Methodological steps include:

  • Surface Modification : Treat nanoparticles with silanes (e.g., BYK 3650) to improve MPA compatibility .
  • Sonication Parameters : Optimize time (15–30 min) and power (50–100 W) to prevent agglomeration .
  • Rheological Testing : Measure viscosity-shear rate profiles to assess dispersion homogeneity . Case Study: SiO₂-polyamide 6 composites show improved mechanical properties when MPA is used as a processing solvent .

Q. What role does MPA play in photolithography resists for semiconductor fabrication?

MPA serves as a primary solvent in negative-tone photoresists (e.g., AR-N 4400) due to its high resin dissolution capacity and low residue after spin-coating . Key steps:

  • Formulation : Mix novolac resins, photoactive diazonaphthoquinone (DNQ), and MPA at 75–80 wt% solvent .
  • Dry Development : Use oxygen plasma etching (1.8 mTorr, 30 sccm O₂) to achieve sub-0.4 μm features .
  • Post-Exposure Baking (PEB) : Optimize temperature (90–140°C) to control crosslinking density .

Q. How does MPA’s environmental persistence impact its use in sustainable material design?

MPA is readily biodegradable and exhibits low bioaccumulation potential (log Kow ~0.7) . For eco-toxicity assessments:

  • OECD 301 Test : Confirm biodegradability (>60% in 28 days) .
  • Algal Toxicity Assays : EC50 values for Pseudokirchneriella subcapitata exceed 100 mg/L, indicating low aquatic toxicity . Research Gap: Long-term soil mobility studies are limited; column leaching experiments are recommended for soil-impact evaluations .

Q. What strategies mitigate MPA-induced polymer degradation during high-temperature processing?

  • Stabilizer Addition : Incorporate 25 ppm 2,6-di-tert-butyl-p-cresol (BHT) to inhibit oxidative chain scission .
  • Inert Atmosphere Processing : Use nitrogen purging during resin curing to prevent ester hydrolysis .
  • Kinetic Analysis : Monitor thermal degradation via TGA/DSC to identify safe processing windows (<180°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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